molecular formula C16H14N2O2 B2435931 ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate CAS No. 97753-46-3

ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate

Cat. No.: B2435931
CAS No.: 97753-46-3
M. Wt: 266.3
InChI Key: UHHAOIQJKCBCNI-UHFFFAOYSA-N
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Description

Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenyl group and a cyano group, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation. The cyano group is then introduced via a nucleophilic substitution reaction. Finally, the ester group is added through esterification using ethyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and high-throughput screening methods can optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s cyano group can also participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyano(1-phenylpyridin-2(1H)-ylidene)acetate: Similar structure but with the phenyl group at a different position on the pyridine ring.

    Methyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl cyano(1-phenylpyrimidin-4(1H)-ylidene)acetate: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and an ester group provides versatility in chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-cyano-2-(1-phenylpyridin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)15(12-17)13-8-10-18(11-9-13)14-6-4-3-5-7-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHAOIQJKCBCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CN(C=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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